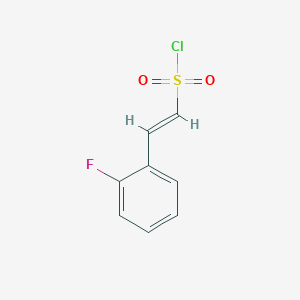

(E)-2-(2-fluorophenyl)ethene-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

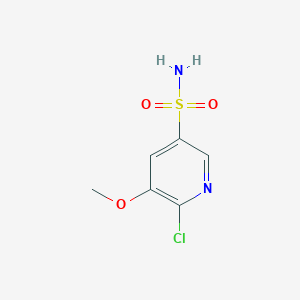

“(E)-2-(2-fluorophenyl)ethene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1161945-22-7 . It has a molecular weight of 220.65 . The IUPAC name for this compound is (E)-2-(2-fluorophenyl)ethenesulfonyl chloride .

Molecular Structure Analysis

The InChI code for “(E)-2-(2-fluorophenyl)ethene-1-sulfonyl chloride” is 1S/C8H6ClFO2S/c9-13(11,12)6-5-7-3-1-2-4-8(7)10/h1-6H/b6-5+ . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “(E)-2-(2-fluorophenyl)ethene-1-sulfonyl chloride” are not available, sulfonyl fluorides in general have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Physical And Chemical Properties Analysis

“(E)-2-(2-fluorophenyl)ethene-1-sulfonyl chloride” has a molecular weight of 220.65 . The molecular formula for this compound is C8H6ClFO2S .Applications De Recherche Scientifique

Chemical Synthesis

This compound is used in chemical synthesis . It has a molecular weight of 220.65 and its IUPAC name is (E)-2-(2-fluorophenyl)ethenesulfonyl chloride . It’s commonly used in the synthesis of other complex molecules .

Biological Research

Sulfonyl fluoride electrophiles, such as this compound, have found significant utility as reactive probes in chemical biology . They possess the right balance of biocompatibility (including aqueous stability) and protein reactivity .

Molecular Pharmacology

In the field of molecular pharmacology, sulfonyl fluorides are used as warheads due to their unique stability-reactivity balance .

Antibacterial Applications

Some sulfonyl fluorides, like 2-nitrobenzenesulfonyl fluoride, have been found to be effective at killing Gram-negative bacteria . While it’s not explicitly stated for (E)-2-(2-fluorophenyl)ethene-1-sulfonyl chloride, it’s possible that it may have similar antibacterial properties.

Protease Inhibition

Sulfonyl fluorides are used in the development of protease inhibitors . For example, (2-aminoethyl)benzenesulfonyl fluoride is a commonly used serine protease inhibitor .

Radiolabeling in Positron Emission Tomography

Sulfonyl fluorides, such as [18F]4-formylbenzenesulfonyl fluoride, are used as radiolabeling synthons in positron emission tomography . It’s possible that (E)-2-(2-fluorophenyl)ethene-1-sulfonyl chloride could be used in a similar manner.

Propriétés

IUPAC Name |

(E)-2-(2-fluorophenyl)ethenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2S/c9-13(11,12)6-5-7-3-1-2-4-8(7)10/h1-6H/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJAPQWSEHDXFM-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CS(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/S(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluorophenyl)ethene-1-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B6612151.png)

![tert-butyl N-[(4-aminophenyl)methyl]-N-ethylcarbamate](/img/structure/B6612184.png)

![methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate](/img/structure/B6612193.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid](/img/structure/B6612202.png)